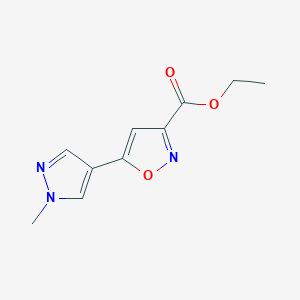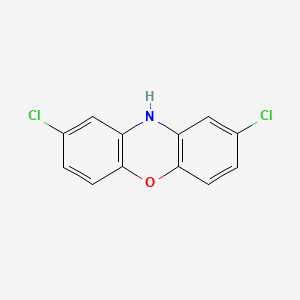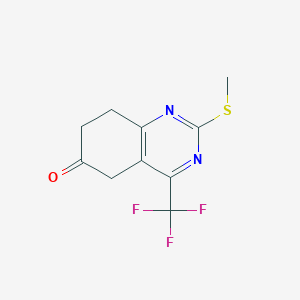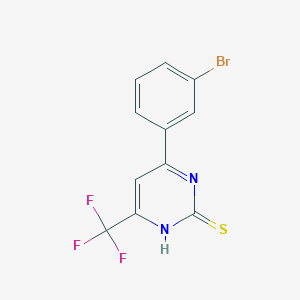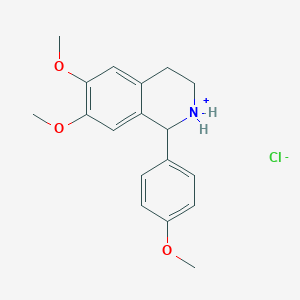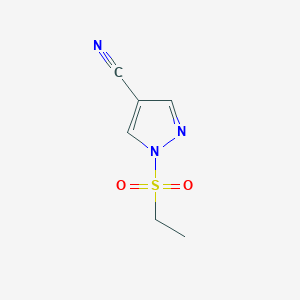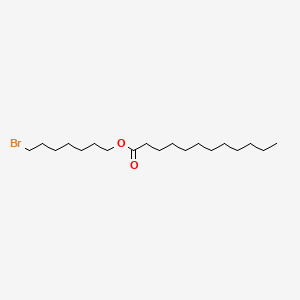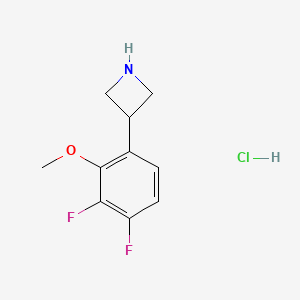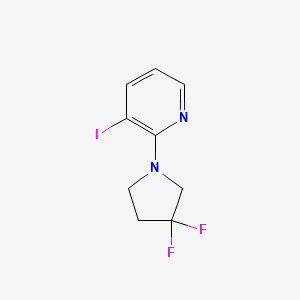
2-(3,3-Difluoropyrrolidin-1-yl)-3-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-Difluoropyrrolidin-1-yl)-3-iodopyridine is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a difluoropyrrolidinyl group and an iodine atom attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)-3-iodopyridine typically involves the reaction of 3-iodopyridine with 3,3-difluoropyrrolidine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in this synthesis include bases such as potassium carbonate and solvents like dimethylformamide (DMF). The reaction is often conducted at elevated temperatures to facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized to maximize yield and minimize waste. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluoropyrrolidin-1-yl)-3-iodopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the difluoropyrrolidinyl group.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(3,3-Difluoropyrrolidin-1-yl)-3-iodopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-3-iodopyridine involves its interaction with molecular targets such as enzymes or receptors. The difluoropyrrolidinyl group and the iodine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Iodopyridine: Lacks the difluoropyrrolidinyl group, making it less versatile in certain chemical reactions.
2-(3,3-Difluoropyrrolidin-1-yl)pyridine: Lacks the iodine atom, which limits its use in coupling reactions.
3,3-Difluoropyrrolidine: Does not contain the pyridine ring, reducing its applicability in organic synthesis.
Uniqueness
2-(3,3-Difluoropyrrolidin-1-yl)-3-iodopyridine is unique due to the presence of both the difluoropyrrolidinyl group and the iodine atom. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C9H9F2IN2 |
|---|---|
Molecular Weight |
310.08 g/mol |
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)-3-iodopyridine |
InChI |
InChI=1S/C9H9F2IN2/c10-9(11)3-5-14(6-9)8-7(12)2-1-4-13-8/h1-2,4H,3,5-6H2 |
InChI Key |
AYGOKYFISZPPLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=CC=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


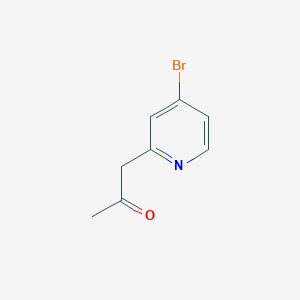
![sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate](/img/structure/B13715588.png)
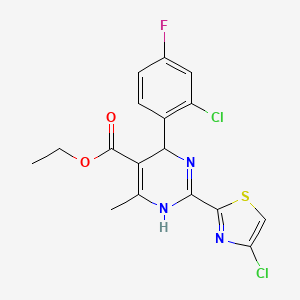

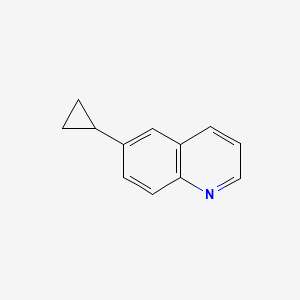
![2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrole](/img/structure/B13715610.png)
